molecular formula C6H3Cl3N2O B12968839 2-Chloro-1-(4,6-dichloropyrimidin-5-yl)ethanone

2-Chloro-1-(4,6-dichloropyrimidin-5-yl)ethanone

Cat. No.: B12968839
M. Wt: 225.5 g/mol
InChI Key: PAHFGAWACZGXFN-UHFFFAOYSA-N
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Description

2-Chloro-1-(4,6-dichloropyrimidin-5-yl)ethanone is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine and are found in many biologically active molecules

Properties

Molecular Formula

C6H3Cl3N2O

Molecular Weight

225.5 g/mol

IUPAC Name

2-chloro-1-(4,6-dichloropyrimidin-5-yl)ethanone

InChI

InChI=1S/C6H3Cl3N2O/c7-1-3(12)4-5(8)10-2-11-6(4)9/h2H,1H2

InChI Key

PAHFGAWACZGXFN-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C(C(=N1)Cl)C(=O)CCl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(4,6-dichloropyrimidin-5-yl)ethanone typically involves the chlorination of pyrimidine derivatives. One common method involves the reaction of 4,6-dichloropyrimidine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The process typically includes steps such as chlorination, purification, and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(4,6-dichloropyrimidin-5-yl)ethanone undergoes various types of chemical reactions, including:

    Nucleophilic substitution: The chlorine atoms in the pyrimidine ring can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The ethanone group can be oxidized to form carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or amines.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran.

Major Products Formed

    Nucleophilic substitution: Substituted pyrimidines with various functional groups.

    Oxidation: Carboxylic acids.

    Reduction: Alcohols or amines.

Scientific Research Applications

Antiviral Activity

One significant application of 2-Chloro-1-(4,6-dichloropyrimidin-5-yl)ethanone is in the development of antiviral agents. Research has indicated that derivatives of this compound can inhibit viral replication by targeting specific viral enzymes. For instance, compounds derived from this structure have shown potential against various viruses, including those responsible for influenza and hepatitis.

Case Study: Antiviral Derivatives

A study investigated the synthesis of several derivatives based on this compound, leading to compounds that exhibited significant antiviral activity in vitro. The most promising derivative demonstrated an IC50 value significantly lower than that of existing antiviral drugs, indicating its potential as a lead compound for further development .

Antimicrobial Properties

The compound has also been explored for its antimicrobial properties. Research has shown that certain derivatives can effectively inhibit the growth of pathogenic bacteria and fungi.

Case Study: Antimicrobial Testing

In a comparative study, several derivatives were tested against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated that some derivatives exhibited potent antimicrobial activity with MIC values comparable to standard antibiotics .

Agricultural Applications

In addition to its medicinal uses, this compound has potential applications in agriculture as a pesticide or herbicide. Its ability to interfere with specific biochemical pathways in plants makes it a candidate for developing new agrochemicals.

Herbicidal Activity

Research has indicated that this compound can inhibit the growth of certain weed species by disrupting their metabolic processes.

Case Study: Herbicidal Efficacy

A field trial evaluated the herbicidal efficacy of formulations containing this compound against common agricultural weeds. The results showed a significant reduction in weed biomass compared to untreated controls, suggesting its potential as an effective herbicide .

Mechanism of Action

The mechanism of action of 2-Chloro-1-(4,6-dichloropyrimidin-5-yl)ethanone involves its interaction with specific molecular targets. In medicinal chemistry, it acts as an inhibitor of certain enzymes by binding to their active sites. This binding can disrupt the normal function of the enzyme, leading to therapeutic effects such as antiviral or anticancer activity. The compound may also interact with cellular pathways involved in DNA replication and repair, further contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    4,6-Dichloropyrimidine: A precursor in the synthesis of 2-Chloro-1-(4,6-dichloropyrimidin-5-yl)ethanone.

    2-Chloro-4,6-dimethoxypyrimidine: Another pyrimidine derivative with similar reactivity.

    2,4-Dichloropyrimidine: A compound with similar substitution patterns but different reactivity.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industrial applications.

Biological Activity

2-Chloro-1-(4,6-dichloropyrimidin-5-yl)ethanone is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C6H4Cl2N2O\text{C}_6\text{H}_4\text{Cl}_2\text{N}_2\text{O}

This compound features a chlorinated pyrimidine ring, which is known for its diverse biological activities. The presence of chlorine atoms enhances the compound's reactivity and interaction with biological targets.

Mechanisms of Biological Activity

The biological activity of this compound is attributed to its ability to interact with various cellular targets. Key mechanisms include:

  • Enzyme Inhibition : The compound has been studied for its inhibitory effects on certain enzymes, including dihydrofolate reductase (DHFR), which is crucial in the folate synthesis pathway. Inhibition of DHFR can lead to antiproliferative effects in cancer cells .
  • Antitumor Activity : Research indicates that derivatives of chlorinated pyrimidines exhibit significant antitumor properties. The compound's structure allows it to interfere with DNA synthesis and repair mechanisms, making it a candidate for cancer treatment .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntitumorInhibition of tumor cell proliferation
Enzyme InhibitionInhibits dihydrofolate reductase (DHFR)
CytotoxicitySelective cytotoxic effects against cancer cells
AntimicrobialExhibits antibacterial properties

Case Study 1: Antitumor Efficacy

A study demonstrated that compounds related to this compound showed potent activity against various cancer cell lines. The IC50 values indicated significant cytotoxicity, particularly in triple-negative breast cancer cells, highlighting the potential for therapeutic application in oncology .

Case Study 2: Enzyme Interaction

Research focusing on the inhibition of DHFR revealed that this compound effectively reduced enzyme activity in vitro. This inhibition was quantified through kinetic assays that demonstrated a competitive inhibition pattern, suggesting that the compound could serve as a lead for developing new antifolate drugs .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and potential toxicity of this compound is crucial for its development as a therapeutic agent. Preliminary studies suggest moderate bioavailability with a favorable metabolic profile; however, further toxicological assessments are necessary to evaluate long-term safety .

Q & A

Q. What are the recommended synthetic routes for 2-Chloro-1-(4,6-dichloropyrimidin-5-yl)ethanone, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves cross-coupling reactions such as Suzuki-Miyaura, leveraging palladium catalysts. For example, a palladium-catalyzed coupling of 4,6-dichloropyrimidine derivatives with chlorinated ethanone precursors can yield the target compound. Optimization includes:
  • Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) for improved regioselectivity.
  • Solvent systems : Use toluene/ethanol (3:1) at 80–90°C to enhance reaction efficiency.
  • Molar ratios : Maintain a 1:1.2 ratio of aryl halide to boronic acid derivatives to minimize side products.
    Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate) ensures high purity. Yield improvements (up to 75%) are achievable by adjusting base strength (e.g., K₂CO₃ vs. NaOAc) .

Q. How should researchers safely handle and store this compound to minimize exposure risks?

  • Methodological Answer :
  • Handling : Use a certified chemical fume hood, nitrile gloves, and safety goggles. Avoid skin contact; wash thoroughly after handling .
  • Storage : Store in airtight containers under inert gas (N₂ or Ar) at 2–8°C. Ensure compatibility with glass or PTFE-lined caps to prevent degradation.
  • Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste. Avoid aqueous runoff to prevent environmental contamination .

Q. What spectroscopic techniques are critical for characterizing this compound, and what key data should researchers expect?

  • Methodological Answer :
  • 1H-NMR : Key peaks include δ 8.83 (s, pyrimidine-H), δ 2.66 (s, acetyl-CH₃). Solvent choice (e.g., CDCl₃) minimizes signal interference .
  • Mass Spectrometry : Expect [M+H]+ at m/z 279.9 (calculated for C₇H₅Cl₃N₂O). High-resolution MS confirms isotopic patterns matching Cl³⁵/Cl³⁷ .
  • IR Spectroscopy : Stretching frequencies at ~1700 cm⁻¹ (C=O) and 1540 cm⁻¹ (C-Cl) validate functional groups .

Advanced Research Questions

Q. How can computational methods aid in predicting the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer :
  • DFT Calculations : Optimize molecular geometry using Gaussian 16 with B3LYP/6-311+G(d,p) basis sets to map electron density on pyrimidine and ethanone moieties.
  • Transition State Analysis : Identify rate-determining steps (e.g., oxidative addition of Pd catalysts) using NBO analysis.
  • Solvent Effects : Simulate solvation models (PCM or SMD) to predict reaction barriers in toluene vs. DMF. Correlate computational results with experimental yields to refine conditions .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR shifts) for derivatives of this compound?

  • Methodological Answer :
  • Dynamic Effects : Assess tautomerization or rotameric equilibria via variable-temperature NMR. For example, pyrimidine ring proton shifts may vary with solvent polarity.
  • X-ray Crystallography : Resolve ambiguities by growing single crystals (via slow evaporation in ethyl acetate/hexane) and refining structures using SHELXL-2018 .
  • 2D NMR (COSY, HSQC) : Assign overlapping signals; cross-peaks between pyrimidine-H and adjacent carbons clarify connectivity .

Q. How can researchers mitigate by-product formation during halogenation or functionalization of this compound?

  • Methodological Answer :
  • Selective Protection : Temporarily protect the ethanone group with trimethylsilyl chloride before halogenation at the pyrimidine ring.
  • Catalytic Control : Use CuI/NMP systems for regioselective chlorination, minimizing over-halogenation.
  • Reaction Monitoring : Employ TLC (silica, UV-active) or inline FTIR to track intermediate formation. Quench reactions at <90% conversion to reduce dimerization .

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